molecular formula C22H23FN2O4 B2708748 1-(2-(dimethylamino)ethyl)-5-(2-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one CAS No. 608503-45-3

1-(2-(dimethylamino)ethyl)-5-(2-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one

Cat. No. B2708748
CAS RN: 608503-45-3
M. Wt: 398.434
InChI Key: YZDBJFMTCVHVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(dimethylamino)ethyl)-5-(2-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H23FN2O4 and its molecular weight is 398.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of derivatives related to this compound involves the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes, leading to a class of compounds known as 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones. These compounds are of interest due to their potential pharmacological properties and their role as intermediates in organic synthesis (R. Vydzhak, S. Y. Panchishyn, 2010).

Fluorescent Probes

A specific application in the scientific research of derivatives similar to this compound includes the development of fluorescent probes for the detection of low levels of carbon dioxide. Novel fluorescent probes based on the 1,2,5-triphenylpyrrole core containing tertiary amine moieties have shown significant potential in real-time, quantitative detection of CO2, with applications in biological and medical fields (Huan Wang et al., 2015).

Pharmacological Evaluation

Another research focus is the pharmacological evaluation of related compounds for potential antipsychotic activities. Studies have explored the synthesis and evaluation of a series of novel potential antipsychotic agents, highlighting the unique action mechanisms that do not involve dopamine receptors, suggesting a new pathway for antipsychotic drug development (L D Wise et al., 1987).

Chemical Reactivity and Molecular Interactions

Research on the chemical reactivity and molecular interactions of similar compounds provides insights into their potential applications in material science and pharmaceuticals. Studies on molecular weaker interactions, spectroscopic analysis, and chemical reactivity have been conducted to understand the properties and applications of these compounds further (R. N. Singh et al., 2014).

properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O4/c1-24(2)11-12-25-19(16-9-4-5-10-17(16)23)18(21(27)22(25)28)20(26)14-7-6-8-15(13-14)29-3/h4-10,13,19,26H,11-12H2,1-3H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQECISVDUXKZHZ-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC(=CC=C2)OC)\O)/C(=O)C1=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.